molecular formula C15H15N3O3 B2952963 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid CAS No. 844651-18-9

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid

Número de catálogo: B2952963
Número CAS: 844651-18-9
Peso molecular: 285.303
Clave InChI: SPQSATOXFWIGMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid is a heterocyclic compound featuring a benzofuropyrimidine core fused with a pyrimidine ring, substituted at position 2 with an ethyl group. The amino linkage at position 4 connects the core to a propanoic acid side chain, conferring both lipophilic (benzofuropyrimidine) and hydrophilic (carboxylic acid) properties.

Propiedades

IUPAC Name

3-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-11-17-13-9-5-3-4-6-10(9)21-14(13)15(18-11)16-8-7-12(19)20/h3-6H,2,7-8H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQSATOXFWIGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)NCCC(=O)O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid typically involves multi-step organic reactions. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges heteroatoms within a ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles to minimize environmental impact. For example, solvent-free methods and the use of recyclable catalysts are often employed to enhance the sustainability of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are essential for cell growth and proliferation . This makes the compound a promising candidate for the development of new anti-cancer therapies.

Comparación Con Compuestos Similares

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

![Insert Table Here]

Table 2: Bioactivity Profiles

![Insert Table Here]

Actividad Biológica

3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, characterization, and biological activity based on diverse sources.

Synthesis and Characterization

The synthesis of 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid involves multi-step organic reactions. The characterization typically includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid exhibit significant antimicrobial properties. A patent document notes that benzofuro[3,2-d]pyrimidines can be utilized as antimicrobial agents against various pathogens, including those responsible for tuberculosis . The mechanism often involves inhibition of bacterial protein synthesis or interference with nucleic acid metabolism.

Anticancer Activity

In vitro studies have demonstrated that derivatives of benzofuro[3,2-d]pyrimidines possess anticancer properties. For instance, compounds exhibiting structural similarities have shown cytotoxic effects against several cancer cell lines, including ovarian carcinoma and leukemia . The compounds reduced cell proliferation and metabolic activity at low micromolar concentrations while sparing non-cancerous cells, indicating a selective action against tumor cells.

Case Studies

  • Ovarian Carcinoma Study : A study evaluated the efficacy of related benzofuro[3,2-d]pyrimidine compounds in A2780 ovarian carcinoma cells. The results showed a significant reduction in cell viability compared to control groups, with some compounds outperforming established chemotherapeutics like Cisplatin .
  • Leukemia Cell Line Study : Another investigation focused on LAMA 84 leukemia cells where derivatives displayed high selectivity and induced apoptosis at varying rates. The study suggested that these compounds could be developed further as potential treatments for resistant forms of leukemia .

The exact mechanism by which 3-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways.

Data Summary

Activity Type Cell Lines Tested IC50 Value (µM) Selectivity
AntimicrobialVarious bacterial strainsVariesHigh against pathogenic strains
AnticancerA2780 (Ovarian), HL-60 (Leukemia)Low micromolar rangeSelective for cancer cells

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid?

  • Methodological Answer : A modular approach is advised:

Core Construction : Synthesize the benzofuro[3,2-d]pyrimidine scaffold via cyclization of substituted benzofuran precursors with nitriles or amidines under acidic conditions .

Ethylation : Introduce the 2-ethyl group via alkylation using ethyl halides or cross-coupling reactions.

Amino-Propanoic Acid Attachment : Employ nucleophilic substitution or Buchwald–Hartwig amination to attach the 3-aminopropanoic acid moiety.

  • Key Considerations : Monitor regioselectivity during cyclization and optimize reaction conditions (e.g., Pd catalysts for amination) to avoid byproducts. Purity (>95%) should be confirmed via HPLC and NMR .

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : Resolve the benzofuropyrimidine core and confirm stereochemistry .
  • NMR Analysis : Assign peaks for the ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) and propanoic acid (δ 12–13 ppm for COOH).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at ~343 g/mol based on analogs) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Apoptosis Pathways : Test inhibition of BCL-2/MCL-1 using fluorescence polarization assays (IC50 values <1 µM observed in related benzofuropyrimidines) .
  • Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrimidine-based scaffolds’ kinase affinity .
  • Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

Core Modifications : Replace the benzofuropyrimidine with thieno[2,3-d]pyrimidine (as in BD597114) to assess heterocycle impact on potency .

Side-Chain Optimization : Vary the ethyl group (e.g., isopropyl, cyclopropyl) and measure changes in LogP and IC50 .

Amino Acid Substitutions : Replace propanoic acid with β-alanine or tyrosine derivatives to evaluate solubility and target binding .

  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding poses in BCL-2 pockets .

Q. What experimental designs address discrepancies in biological activity across studies?

  • Methodological Answer :

  • Source Validation : Confirm compound purity (>98%) and stereochemistry, as impurities or racemic mixtures can skew results .
  • Assay Reproducibility : Standardize cell lines (e.g., ATCC authentication) and assay conditions (e.g., serum-free media for kinase assays) .
  • Mechanistic Follow-Up : Use CRISPR knockouts (e.g., BCL-2−/− cells) to verify target specificity if activity varies .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

Pharmacokinetics : Administer intravenously (5 mg/kg) in rodents and measure plasma half-life via LC-MS. Optimize oral bioavailability using prodrug strategies (e.g., esterification of the carboxylic acid) .

Xenograft Models : Use immunodeficient mice with human tumor xenografts (e.g., leukemia for BCL-2/MCL-1 inhibition). Monitor tumor volume and apoptosis markers (e.g., cleaved caspase-3) .

  • Challenge : Address low solubility via co-solvents (e.g., PEG-400) or nanoparticle formulations .

Analytical and Technical Challenges

Q. How can HPLC methods be optimized for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Column : Use a C18 column (5 µm, 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : Set UV absorption at 260–280 nm (benzofuropyrimidine λmax) .
  • Validation : Achieve LOD <10 ng/mL and recovery >90% in plasma via spike-and-recovery tests .

Q. What computational tools predict metabolic stability of this compound?

  • Methodological Answer :

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., ethyl group oxidation, amide hydrolysis) .
  • In Vitro Corroboration : Incubate with liver microsomes and quantify metabolites via HR-MS .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.